molecular formula C9H15NO2 B2531817 Methyl 5-azaspiro[3.4]octane-8-carboxylate CAS No. 2385257-78-1

Methyl 5-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2531817
CAS No.: 2385257-78-1
M. Wt: 169.224
InChI Key: CFTKIXPQDYPIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-azaspiro[3.4]octane-8-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.224. The purity is usually 95%.
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Scientific Research Applications

Heterospirocyclic Compounds as Dipeptide Synthons

The synthesis of heterospirocyclic compounds, including those related to methyl 5-azaspiro[3.4]octane-8-carboxylate, has been investigated for their utility as novel dipeptide synthons. These compounds have shown promise in peptide synthesis, acting as dipeptide building blocks. For example, Giovanni Suter and colleagues synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrating its application in the synthesis of complex peptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights the potential of such spirocyclic compounds in the efficient construction of peptide-based structures (Suter et al., 2000).

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds derived from or related to this compound have been synthesized for their potential applications in drug discovery. D. Li, M. Rogers-Evans, and E. Carreira reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. Their work demonstrates the versatility of spirocyclic scaffolds in generating structurally diverse molecules for therapeutic exploration (Li et al., 2013).

Cycloaddition Reactions for Spirocyclic Derivatives

The regioselective cycloaddition reactions involving this compound derivatives have been studied for the synthesis of substituted spirocyclic compounds. A. Molchanov and T. Tran explored the cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work exemplifies the utility of cycloaddition reactions in accessing spirocyclic structures with potential biological activity (Molchanov & Tran, 2013).

Removal of Carcinogenic Dyes

Spirocyclic compounds, including those based on this compound, have also found application in environmental remediation. E. Akceylan, M. Bahadir, and M. Yılmaz synthesized a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic azo dyes. Their research demonstrates the efficiency of spirocyclic compounds in adsorbing and removing harmful dyes from aqueous solutions, with significant implications for environmental protection (Akceylan et al., 2009).

Properties

IUPAC Name

methyl 5-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTKIXPQDYPIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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